molecular formula C14H17NO B8399129 1-(1H-Indol-5-yl)cyclohexanol CAS No. 262593-62-4

1-(1H-Indol-5-yl)cyclohexanol

Cat. No. B8399129
Key on ui cas rn: 262593-62-4
M. Wt: 215.29 g/mol
InChI Key: YWVARHCIOPAINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562809B1

Procedure details

1-(1H-Indol-5-yl)cyclohexanol (1.95g 35%): from 5-bromo-1H-indole (5 g, 25.5 mmol) with KH (1.127 g, 28.1 mmol) in THF at −10° C., then treated with 1.7 M t-BuLi in pentane (37.5 mL, 63.8 mmol) and cyclohexanone (5.68 mL, 54.8 mmol) at −78° C.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3([OH:16])[CH2:15][CH2:14]C[CH2:12][CH2:11]3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.BrC1C=C2C(=CC=1)[NH:23][CH:22]=C2.[Li]C(C)(C)C.CCCCC.C1(=O)CCCCC1>C1COCC1>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3([OH:16])[CH2:15][CH2:14][N:23]([CH3:22])[CH2:12][CH2:11]3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C1(CCCCC1)O
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
37.5 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
5.68 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC(=CC=C12)C1(CCN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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